1-(2-Fluoropyridin-3-yl)propan-1-one
Overview
Description
1-(2-Fluoropyridin-3-yl)propan-1-one is an organic compound with the molecular formula C8H8FNO It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoropyridin-3-yl)propan-1-one typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the selective fluorination of pyridine derivatives using fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require the presence of a base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoropyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Fluoropyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of fluorinated analogs of biologically active molecules.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Fluoropyridin-3-yl)propan-1-one depends on its specific application. In medicinal chemistry, the fluorine atom can influence the compound’s interaction with biological targets by altering its electronic properties and metabolic stability. The molecular targets and pathways involved would vary based on the specific biological activity being studied .
Comparison with Similar Compounds
- 1-(3-Fluoropyridin-2-yl)propan-1-one
- 2-Bromo-1-(2-fluoropyridin-3-yl)propan-1-one
- Perfluoroalkyl pyridines
Comparison: 1-(2-Fluoropyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and applications. Compared to other fluorinated pyridines, it may offer different electronic properties and steric effects, making it suitable for specific synthetic and research applications .
Properties
IUPAC Name |
1-(2-fluoropyridin-3-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKVECQOMMNJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289048 | |
Record name | 1-(2-Fluoro-3-pyridinyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949154-28-3 | |
Record name | 1-(2-Fluoro-3-pyridinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=949154-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-3-pyridinyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501289048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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